5-(Carbamoylamino)pentanoic acid

Description

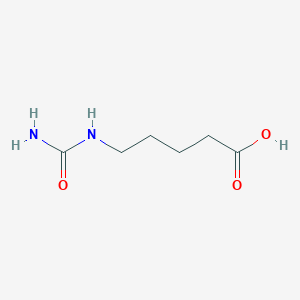

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(carbamoylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c7-6(11)8-4-2-1-3-5(9)10/h1-4H2,(H,9,10)(H3,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFZKHRPJOYSAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNC(=O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332537 | |

| Record name | 5-[(aminocarbonyl)amino]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370585-29-8 | |

| Record name | 5-[(aminocarbonyl)amino]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic and Metabolic Pathways of L Citrulline

Endogenous Biosynthesis Mechanisms

The body synthesizes L-Citrulline endogenously through two primary mechanisms. mdpi.com The first is as a key intermediate in the urea (B33335) cycle, primarily in the liver and intestines, and the second is as a co-product of nitric oxide synthesis in a wide array of tissues. mdpi.comnih.govnutranews.org

Role of L-Citrulline as a Key Intermediate in the Urea Cycle.mdpi.comnih.govnutranews.orgnih.gov

The urea cycle is a vital metabolic pathway that converts highly toxic ammonia (B1221849) into the less toxic compound urea, which is then excreted from the body. nutranews.orgwikipedia.org L-Citrulline is a central molecule in this cycle. nutranews.orgnih.govresearchgate.net

The synthesis of L-Citrulline within the urea cycle occurs in the mitochondrial matrix of liver and intestinal cells. nih.govnih.gov The process involves the condensation of L-Ornithine, another amino acid, with carbamoyl (B1232498) phosphate (B84403). nih.govnih.govebi.ac.uk This reaction is a crucial step that incorporates a carbon and a nitrogen atom into the cycle. youtube.com Carbamoyl phosphate itself is synthesized from ammonia and bicarbonate, a reaction catalyzed by carbamoyl phosphate synthetase I (CPS I). nih.gov

Once formed, L-Citrulline is transported out of the mitochondria into the cytosol to participate in the subsequent reactions of the urea cycle. nutranews.org

The enzymatic powerhouse behind the synthesis of L-Citrulline from L-Ornithine and carbamoyl phosphate is Ornithine Transcarbamylase (OTC) , also known as ornithine carbamoyltransferase. mdpi.comnih.govnih.govwikipedia.org This enzyme, primarily found in the mitochondrial matrix of hepatocytes and enterocytes, catalyzes the transfer of the carbamoyl group from carbamoyl phosphate to the δ-amino group of L-Ornithine. nih.govnih.govebi.ac.uk

The activity of OTC is critical for the proper functioning of the urea cycle. medscape.com Deficiencies in OTC activity can lead to a buildup of ammonia in the blood, a condition known as hyperammonemia, which can have severe neurological consequences. wikipedia.orgmedscape.com The enzyme is a homotrimer and its activity can be influenced by substrate availability and interaction with other urea cycle enzymes. nih.govreactome.org

| Enzyme | Substrates | Product | Cellular Location | Tissue Distribution |

| Ornithine Transcarbamylase (OTC) | L-Ornithine, Carbamoyl Phosphate | L-Citrulline, Phosphate | Mitochondrial Matrix | Liver, Small Intestine |

L-Citrulline Formation from L-Arginine via Nitric Oxide Synthase (NOS) Pathways.mdpi.comnih.govnih.govnih.gov

In a distinct and widespread pathway, L-Citrulline is generated alongside nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. mdpi.comnih.govnih.gov This reaction is catalyzed by a family of enzymes known as Nitric Oxide Synthases (NOS). nih.govnih.gov

The synthesis of nitric oxide involves the conversion of the amino acid L-Arginine into L-Citrulline. researchgate.netnih.gov In this reaction, a guanidinium (B1211019) nitrogen atom is removed from L-Arginine and combined with molecular oxygen to form nitric oxide. The remaining molecule is L-Citrulline. nih.govyoutube.com This process occurs in a variety of cells throughout the body, including endothelial cells, neurons, and immune cells. nih.govyoutube.com

The reaction can be represented as: L-Arginine + O₂ + NADPH → L-Citrulline + NO + NADP⁺ + H₂O nih.gov

This pathway highlights the interconnectedness of amino acid metabolism, as the product of one reaction, L-Citrulline, can be recycled back to L-Arginine in some tissues to sustain nitric oxide production. researchgate.netnih.gov

There are three main isoforms of Nitric Oxide Synthase, each with distinct tissue distributions and regulatory mechanisms, and all contribute to the production of L-Citrulline as a co-product. nih.govyoutube.com

Endothelial NOS (eNOS or NOS3): Primarily found in endothelial cells lining the blood vessels. nih.govyoutube.com It produces low levels of nitric oxide, which plays a crucial role in regulating blood pressure and blood flow. nih.gov The continuous production of NO and L-Citrulline by eNOS is vital for cardiovascular health. nih.gov

Neuronal NOS (nNOS or NOS1): Predominantly located in neuronal tissue. nih.govyoutube.com The nitric oxide and L-Citrulline produced by nNOS function as a neurotransmitter, involved in processes like synaptic plasticity and memory. nih.gov

Inducible NOS (iNOS or NOS2): This isoform is not typically present in cells but can be induced by inflammatory stimuli such as cytokines and bacterial endotoxins in immune cells like macrophages. nih.govyoutube.com Once expressed, iNOS produces large amounts of nitric oxide and L-Citrulline, which are part of the immune response against pathogens. nih.gov

| NOS Isoform | Primary Location | Function of NO Produced | L-Citrulline Production |

| eNOS (NOS3) | Endothelial Cells | Vasodilation, regulation of blood pressure | Constitutive, low level |

| nNOS (NOS1) | Neuronal Tissue | Neurotransmission, synaptic plasticity | Constitutive, low level |

| iNOS (NOS2) | Immune Cells (e.g., Macrophages) | Immune response, host defense | Inducible, high level |

Synthesis Pathways from L-Glutamine in Intestinal Metabolism

The primary site for the de novo synthesis of L-citrulline is within the enterocytes of the small intestine. mdpi.com L-glutamine, a highly abundant amino acid, serves as a major precursor for this synthesis. nih.govresearchgate.net The process involves the conversion of L-glutamine to L-ornithine, which is then used to produce L-citrulline. nih.gov

In human studies, it has been shown that approximately 13% of the L-glutamine taken up by the intestines is converted into L-citrulline. nih.gov Furthermore, plasma L-glutamine is the precursor for about 80% of the L-citrulline found in the plasma. nih.gov While L-glutamine is a key contributor, other precursors such as proline and arginine can also lead to the synthesis of L-citrulline in the gut. nih.gov

The rate of L-citrulline production from L-glutamine can be influenced by developmental stages. For instance, research in pigs has shown a significant increase in the rate of citrulline synthesis from glutamine in weaned pigs compared to suckling ones. nih.gov

Interconversion with L-Arginine and Related Metabolites

L-citrulline is a central player in the synthesis and recycling of L-arginine, a conditionally essential amino acid. This interplay is crucial for various physiological functions, including the production of nitric oxide and the detoxification of ammonia.

Role of Argininosuccinate (B1211890) Synthetase (ASS) in L-Citrulline Conversion

Argininosuccinate synthetase (ASS) is the rate-limiting enzyme in the conversion of L-citrulline to L-arginine. nih.gov It catalyzes the condensation of L-citrulline with L-aspartate to form argininosuccinate, a reaction that requires ATP. nih.govebi.ac.uk This step is a critical part of both the urea cycle and the citrulline-nitric oxide cycle. nih.gov The enzyme is found in various tissues, and its activity is essential for maintaining local L-arginine levels. nih.gov

Argininosuccinate Lyase (ASL) and the Formation of L-Arginine and Fumarate (B1241708)

Following the action of ASS, argininosuccinate lyase (ASL) catalyzes the cleavage of argininosuccinate. nih.gov This reaction yields two products: L-arginine and fumarate. nih.gov This is the final step in the de novo synthesis of L-arginine from L-citrulline. The fumarate produced can then enter the Krebs cycle, linking the urea cycle to cellular energy metabolism. nutranews.org

Mechanisms of L-Citrulline Recycling to L-Arginine in Specific Tissues

The recycling of L-citrulline back to L-arginine is a vital process that occurs in various tissues, ensuring a continuous supply of L-arginine for functions like nitric oxide synthesis. nih.gov A prominent example of this is the intestinal-renal axis. L-citrulline synthesized in the intestines is released into the bloodstream and taken up by the kidneys. nih.govresearchgate.net The kidneys have high expression levels of ASS and ASL, allowing them to efficiently convert the circulating L-citrulline into L-arginine, which is then released back into the circulation for use by other tissues. nih.govnih.gov

This recycling mechanism is also active in other tissues, such as endothelial cells and macrophages, where it sustains the local production of nitric oxide. nih.govnih.gov In these cells, nitric oxide synthase (NOS) converts L-arginine to nitric oxide and L-citrulline. The L-citrulline is then recycled back to L-arginine via ASS and ASL, completing the citrulline-nitric oxide cycle. nih.gov

L-Citrulline Involvement in Ammonia Detoxification Mechanisms

L-citrulline is an indispensable intermediate in the urea cycle, the primary pathway for the detoxification of ammonia in the liver. nutranews.orgnih.gov Ammonia, a toxic byproduct of amino acid catabolism, is converted into the much less toxic compound urea, which can be safely excreted by the kidneys.

The urea cycle begins in the mitochondria of liver cells, where ornithine and carbamoyl phosphate combine to form L-citrulline, a reaction catalyzed by ornithine transcarbamylase. youtube.com L-citrulline is then transported into the cytosol, where it undergoes the reactions catalyzed by ASS and ASL to eventually form L-arginine. nutranews.org In the final step of the cycle, the enzyme arginase cleaves L-arginine to produce urea and regenerate ornithine, which can then be transported back into the mitochondria to start another round of the cycle. nih.gov

By participating in the urea cycle, L-citrulline plays a crucial role in preventing the accumulation of toxic ammonia in the body. nih.govjst.go.jp

Pathways of L-Citrulline Degradation and Excretion

L-citrulline that is not converted to L-arginine can be metabolized through other pathways or excreted. While the primary metabolic fate of L-citrulline is its conversion to argininosuccinate by ASS, some microorganisms can degrade L-citrulline. For example, in the arginine deiminase (ADI) pathway found in some bacteria, L-citrulline is converted to L-ornithine and carbamoyl phosphate by the enzyme ornithine transcarbamylase. researchgate.net

In humans, L-citrulline is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during protein synthesis. mdpi.comdrugbank.com Therefore, its primary routes of elimination are through metabolic conversion, mainly to L-arginine, and to a lesser extent, excretion in the urine. researchgate.net The kidneys play a significant role in filtering and reabsorbing amino acids, and the excretion of L-citrulline can be influenced by various factors. drugbank.com

Table 1: Key Enzymes in L-Citrulline Metabolism

| Enzyme | Substrate(s) | Product(s) | Metabolic Pathway |

| Ornithine Transcarbamylase (OTC) | Ornithine, Carbamoyl Phosphate | L-Citrulline | Urea Cycle, L-Citrulline Synthesis |

| Argininosuccinate Synthetase (ASS) | L-Citrulline, L-Aspartate, ATP | Argininosuccinate, AMP, Diphosphate | Urea Cycle, Arginine-Citrulline Cycle |

| Argininosuccinate Lyase (ASL) | Argininosuccinate | L-Arginine, Fumarate | Urea Cycle, Arginine-Citrulline Cycle |

| Nitric Oxide Synthase (NOS) | L-Arginine | Nitric Oxide, L-Citrulline | Nitric Oxide Synthesis |

| Arginase | L-Arginine | Urea, Ornithine | Urea Cycle |

Identification of Metabolic Byproducts

The catabolism of L-citrulline primarily leads to the formation of argininosuccinate. In pathways such as the urea cycle and the synthesis of arginine, L-citrulline combines with the amino acid L-aspartate. This reaction serves as a critical step to further process nitrogenous waste or to produce arginine for various physiological functions. mdpi.comuni-goettingen.de

Another significant aspect of L-citrulline metabolism is its role in the nitric oxide cycle. In this pathway, L-arginine is converted by nitric oxide synthase (NOS) into nitric oxide and L-citrulline. drugbank.comyoutube.com This newly formed L-citrulline can then be recycled back into L-arginine, thus perpetuating the cycle for sustained nitric oxide production. youtube.com Therefore, in the context of nitric oxide synthesis, L-citrulline acts as both a product of L-arginine conversion and a precursor for its regeneration.

The primary metabolic byproduct of L-citrulline catabolism is detailed in the table below.

| Precursor | Metabolic Byproduct |

| L-Citrulline | Argininosuccinate |

Advanced Synthetic Methodologies and Chemical Modifications of L Citrulline

Chemical Synthesis Approaches for 5-(Carbamoylamino)pentanoic acid

The chemical synthesis of this compound, also known as L-citrulline, has been a subject of considerable research, aiming for efficient, scalable, and environmentally benign processes. While it can be extracted from natural sources like watermelon, chemical synthesis and fermentation are the primary methods for large-scale production. jcsp.org.pk

One common chemical synthesis approach involves the hydrolysis of L-arginine under alkaline conditions. However, this method can be challenging to control, often leading to the formation of byproducts such as ornithine and urea (B33335), and can also result in the production of the D-enantiomer, which reduces the purity of the final product. jcsp.org.pk

A more recent and environmentally friendly method starts from L-ornithine monohydrochloride. jcsp.org.pk In this process, the α-amino group of L-ornithine is protected by forming a complex with a copper salt in an alkaline solution. Subsequently, the δ-amino group is carbamoylated using carbamide. The final step involves the removal of the copper ion to yield L-citrulline. jcsp.org.pk This method offers a good yield and is suitable for industrial production. jcsp.org.pk Another patented method describes the synthesis of citrulline from a transition metal complex of ornithine using cyanate (B1221674) to derivatize the terminal amino group. google.com

The synthesis of d,l-citrulline from non-biological precursors has also been reported, providing a pathway that does not rely on naturally occurring starting materials. acs.org

Development of Efficient and Scalable Laboratory Synthesis Protocols

The development of efficient and scalable laboratory synthesis protocols is crucial for meeting the demand for L-citrulline in various applications. Research has focused on optimizing reaction conditions to improve yield and purity while minimizing environmental impact.

A notable protocol involves the use of L-ornithine monohydrochloride as the starting material. The key steps in this synthesis are:

Protection of the α-amino group: L-ornithine monohydrochloride is treated with a copper salt, such as copper sulfate, under alkaline conditions to protect the α-amino group. jcsp.org.pk

Carbamoylation of the δ-amino group: The δ-amino group is then formylated using carbamide. jcsp.org.pk

Deprotection: The copper ion is removed by reaction with sulfides or organic acids, releasing L-citrulline. jcsp.org.pk

Microwave irradiation has been explored as a means to accelerate the copper removal step, potentially reducing reaction times and improving yields. jcsp.org.pk The final product can be purified by recrystallization from a water-ethanol solution. jcsp.org.pk

Processes for producing high-purity L-Citrulline often involve treating a crude solution of the compound with an adsorptive medium at elevated temperatures to remove contaminants. google.com This is followed by concentrating the solution to isolate the purified L-Citrulline. google.com The development of scalable synthesis methods for amino acid derivatives is an active area of research, with a focus on creating building blocks for various applications. nih.govresearchgate.netrsc.org

Stereo-selective Synthesis of L-Citrulline Enantiomers

The stereoselective synthesis of amino acids is of great importance, particularly for applications in pharmaceuticals and research where specific enantiomers are required. Asymmetric synthesis aims to produce a single enantiomer of the final product. ethz.ch This can be achieved through several strategies, including the use of a chiral pool, resolution of enantiomeric mixtures, chiral auxiliaries, or enantioselective catalysis. ethz.chyoutube.com

In the context of L-citrulline, enzymatic methods can offer high stereoselectivity. For instance, L-arginine deiminase can be used to convert L-arginine to L-citrulline. google.com If DL-arginine is used as the substrate, this enzymatic reaction produces a mixture of L-citrulline and D-arginine, demonstrating the enzyme's specificity for the L-enantiomer of arginine. google.com

The synthesis of specific enantiomers, such as the nonnatural enantiomers of certain compounds, is a significant area of research in organic chemistry. researchgate.net The stereoselective synthesis of both enantiomers of a target molecule can be achieved by employing enantioselective reagents or catalysts. nih.gov

Biotechnological and Fermentative Production Strategies

Biotechnological and fermentative methods provide an alternative to chemical synthesis for the production of L-citrulline. These methods often utilize microorganisms that have been engineered to overproduce specific amino acids.

Corynebacterium glutamicum, a bacterium widely used for the industrial production of amino acids like L-glutamate and L-lysine, has been metabolically engineered to produce L-citrulline. nih.gov The engineering strategy involves:

Derepression of L-arginine biosynthesis: This is achieved by deleting the argR gene, which encodes the arginine repressor protein. nih.gov

Blocking the conversion of L-citrulline to L-arginine: The argG gene, which encodes argininosuccinate (B1211890) synthetase, is deleted to prevent the further conversion of L-citrulline in the arginine biosynthesis pathway. nih.gov

These engineered strains of C. glutamicum can produce L-citrulline from various carbon sources, including glucose, starch, xylose, and glucosamine (B1671600). nih.gov

Another approach involves the use of Pseudomonas putida or Bacillus subtilis in fermentation processes to produce L-citrulline. nih.gov Enzymatic methods using L-arginine deiminase from microorganisms have also been developed. google.com In one such method, the enzyme-producing microorganism is immobilized, and the enzymatic reaction is carried out with L-arginine as the substrate to produce L-citrulline. google.com

Synthesis and Application of L-Citrulline Derivatives for Research Purposes

L-citrulline and its derivatives are valuable tools in biochemical and medical research. They are used to study various metabolic pathways and as building blocks for creating modified peptides and proteins.

N-Protected L-Citrulline Derivatives (e.g., Boc-L-Citrulline) in Peptide Synthesis

In peptide synthesis, the amino groups of amino acids must be protected to prevent unwanted side reactions. N-protected L-citrulline derivatives, such as Boc-L-Citrulline (where Boc is tert-butyloxycarbonyl), are essential for incorporating citrulline residues into peptide chains. The Boc group is a common protecting group in solid-phase peptide synthesis.

The synthesis of such derivatives involves reacting L-citrulline with a protecting group reagent under specific conditions. These protected amino acids can then be used in standard peptide synthesis protocols. The availability of various protected derivatives allows for the creation of a wide range of modified peptides for research.

Incorporation of L-Citrulline into Modified Peptides and Proteins

The incorporation of L-citrulline into peptides and proteins is a key area of research for understanding the biological roles of this amino acid. Citrullination, the post-translational modification of arginine residues to citrulline, is implicated in various physiological and pathological processes.

Synthetically incorporating L-citrulline into peptides allows researchers to create specific probes and substrates to study the enzymes involved in citrullination and deimination. These modified peptides can be used to investigate the effects of citrullination on protein structure, function, and interaction with other molecules. For instance, studies have shown that citrulline can stimulate muscle protein synthesis. nih.gov

The chemical synthesis of peptides containing L-citrulline provides a powerful tool to explore the biological consequences of this amino acid modification in a controlled manner.

Design and Synthesis of L-Citrulline Analogs for Mechanistic Probes

The unique structural features of this compound, commonly known as L-Citrulline, have made it a valuable scaffold for the design and synthesis of sophisticated molecular tools. These analogs serve as mechanistic probes to investigate a variety of biological processes, most notably the activity of nitric oxide synthases (NOS) and the post-translational modification known as citrullination. By systematically modifying the core structure of L-Citrulline, researchers have developed a diverse array of probes, including enzyme inhibitors, fluorescent tags, and radiolabeled tracers, to elucidate complex biochemical pathways and their roles in health and disease.

A primary focus in the development of L-Citrulline analogs has been the creation of potent and selective inhibitors of nitric oxide synthase (NOS), an enzyme that converts L-arginine to L-Citrulline and nitric oxide (NO). nih.gov Given that L-Citrulline is a product of the NOS reaction, it provides a logical starting point for the design of product-based inhibitors. A notable class of such inhibitors includes sulfur-containing analogs of L-Citrulline.

One of the earliest and most significant examples is L-Thiocitrulline , where the ureido oxygen of L-Citrulline is replaced by a sulfur atom. This modification results in a potent, stereospecific inhibitor of various NOS isoforms. nih.gov The synthesis of L-Thiocitrulline, along with its homologs such as L-Homothiocitrulline and the S-alkylated derivative S-Methyl-L-thiocitrulline , has been reported. nih.govacs.org These compounds have demonstrated significant inhibitory activity against both constitutive and inducible NOS isoforms. nih.gov S-Methyl-L-thiocitrulline, in particular, has been shown to be a more potent inhibitor than the prototypical NOS inhibitor, Nω-methyl-L-arginine. nih.gov The design of these thiourea-containing analogs is based on the principle that the sulfur atom can interact with the heme iron in the active site of NOS, leading to inhibition. nih.gov This interaction has been supported by spectroscopic studies showing a "Type II" difference spectrum upon binding of L-Thiocitrulline to NOS, which is indicative of a high-spin to low-spin transition of the heme iron. nih.gov

The general synthetic strategy for these thio-analogs often starts from a protected form of L-ornithine. For instance, the synthesis of L-Thiocitrulline can be achieved by reacting a protected L-ornithine derivative with thiophosgene, followed by treatment with ammonia (B1221849). acs.org Subsequent deprotection yields the final product. The synthesis of S-Methyl-L-thiocitrulline involves an additional S-methylation step. acs.org

Table 1: L-Citrulline Analogs as Nitric Oxide Synthase (NOS) Inhibitors

| Compound Name | Structure | Target Enzyme(s) | Reported IC₅₀/Ki Values | Citation(s) |

|---|---|---|---|---|

| L-Thiocitrulline | H₂N-C(=S)-NH-(CH₂)₃-CH(NH₂)-COOH | nNOS, eNOS, iNOS | Ki values are 4-20% of the Km for L-arginine | nih.gov |

| S-Methyl-L-thiocitrulline | CH₃-S-C(=NH)-NH-(CH₂)₃-CH(NH₂)-COOH | nNOS, eNOS | IC₅₀ = 300 nM (nNOS), 5.4 µM (eNOS) | nih.govsigmaaldrich.com |

| L-Homothiocitrulline | H₂N-C(=S)-NH-(CH₂)₄-CH(NH₂)-COOH | nNOS, iNOS | Potent inhibitor | nih.gov |

Another critical application of L-Citrulline analogs is in the development of probes to detect and quantify protein citrullination, a post-translational modification implicated in autoimmune diseases like rheumatoid arthritis and multiple sclerosis. acs.org These probes are designed to selectively react with the ureido group of citrulline residues within proteins.

A widely used approach involves the reaction of the ureido group with α-dicarbonyl compounds, such as phenylglyoxal (B86788) , under acidic conditions. nih.gov This reaction is chemoselective for the ureido group over the guanidino group of arginine at low pH. acs.org To enhance detection, phenylglyoxal can be functionalized with a reporter group, such as a fluorophore. For example, rhodamine-phenylglyoxal (Rh-PG) has been developed as a fluorescent probe to visualize protein citrullination in gels and to monitor the kinetics of citrullinating enzymes. nih.govacs.org

More advanced probes have been designed to improve upon the properties of phenylglyoxal-based reagents. For instance, probes with a 1,3-dicarbonyl moiety have been developed as they exhibit improved reactivity with the citrulline side chain. google.com These can be part of a modular system where the citrulline residue is first labeled with the reactive head, and then a detection tag (e.g., a fluorophore or a biotin (B1667282) tag) is attached in a separate step. google.com Fluorescent probes based on the photo-induced electron transfer (d-PeT) mechanism have also been synthesized, offering a "turn-on" fluorescence signal upon reaction with citrulline. nih.gov

Table 2: Probes for the Detection of Citrullination

| Probe Type | Reactive Moiety | Reporter Group | Principle of Detection | Citation(s) |

|---|---|---|---|---|

| Phenylglyoxal-based | Phenylglyoxal | Rhodamine | Fluorescence | nih.govacs.org |

| 1,3-Dicarbonyl-based | 1,3-Dicarbonyl | Modular (e.g., azide (B81097) for click chemistry) | Stepwise labeling and detection | google.com |

| d-PeT Fluorescent Probe | Phenylglyoxal derivative | Fluorophore | "Turn-on" fluorescence | nih.gov |

Furthermore, the development of radiolabeled L-Citrulline analogs has opened avenues for in vivo imaging of biological processes involving this amino acid. The measurement of NOS activity, for instance, can be achieved by monitoring the conversion of radiolabeled L-arginine to radiolabeled L-Citrulline. springernature.comresearchgate.net More recently, [¹⁸F]-labeled L-arginine derivatives have been synthesized for tumor imaging with Positron Emission Tomography (PET), highlighting the potential for developing [¹⁸F]-labeled L-Citrulline analogs for similar applications. nih.gov The synthesis of such radiotracers typically involves the introduction of the radionuclide in the final steps of the synthetic sequence. nih.gov

The introduction of fluorine atoms into the L-Citrulline scaffold represents another strategy to create analogs with altered biological properties. Fluorinated amino acids can serve as valuable probes for NMR spectroscopy studies or as modulators of protein-protein interactions. The synthesis of fluorinated amino acids can be challenging, but various methods have been developed for the selective introduction of fluorine. nih.govnih.gov While specific examples of fluorinated L-Citrulline analogs are less common in the literature, the general methodologies for fluorinating amino acids could be applied to create novel probes.

Analytical Methodologies for L Citrulline Quantification and Characterization in Research

Chromatographic Techniques for L-Citrulline Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are the cornerstones of L-Citrulline analysis. jst.go.jpresearchgate.net These methods offer the specificity and sensitivity required for complex biological samples. While instrumental methods can be expensive and require skilled operation, their accuracy makes them indispensable in laboratory settings. jst.go.jpresearchgate.net

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used method for the quantification of L-Citrulline. nih.govcqu.edu.au Since amino acids like L-Citrulline lack a suitable chromophore for direct UV detection, a derivatization step is necessary to make them detectable. nih.govnih.gov This involves labeling the amino acid with a reagent that imparts a UV-absorbing property to the molecule. nih.gov Despite the need for derivatization, HPLC-UV methods have been successfully developed and validated for the reliable determination of L-Citrulline in various samples, including plant extracts and biological fluids. nih.govjlabphy.org

Pre-column derivatization is a common strategy in HPLC analysis of amino acids. actascientific.com This technique involves reacting the analyte with a derivatizing agent before it is introduced into the HPLC column. actascientific.com Several reagents have been utilized for this purpose, each with its own advantages and limitations.

O-phthalaldehyde (OPA): OPA is a popular derivatizing reagent that reacts with primary amino acids in the presence of a thiol, such as β-mercaptoethanol, to form highly fluorescent and UV-absorbing isoindole derivatives. nih.govactascientific.com This reaction is rapid and simple to perform. nih.gov HPLC methods using pre-column derivatization with OPA have been successfully developed for the simultaneous analysis of L-Citrulline and L-arginine, with detection at 338 nm. nih.govjlabphy.org The resulting OPA derivatives are relatively stable, which contributes to the longevity of the chromatography column. nih.gov

Phenylisothiocyanate (PITC): PITC reacts with amino acids to form stable phenylthiocarbamyl (PTC) derivatives, which can be detected by UV absorbance at around 254 nm. researchgate.netresearchgate.net This method has been applied to the simultaneous determination of multiple amino acids, including L-Citrulline, in biological samples. researchgate.netresearchgate.net

9-fluorenylmethylchloroformate (FMOC-Cl): FMOC-Cl is another effective pre-column derivatization reagent that reacts with both primary and secondary amino acids to produce stable, fluorescent adducts. rsc.orgsci-hub.box This allows for highly sensitive detection. sci-hub.box

Other reagents used for the derivatization of L-Citrulline include dansyl chloride and 4-dimethylaminoazobenzene-4-sulfonyl chloride (dabsyl chloride). nih.govnih.gov The choice of derivatization agent often depends on the specific requirements of the analysis, such as sensitivity and the presence of interfering substances. sci-hub.box

| Derivatization Reagent | Common Abbreviation | Detection Method | Key Features |

| o-phthalaldehyde | OPA | UV, Fluorescence | Reacts with primary amines; rapid reaction. nih.govnih.gov |

| Phenylisothiocyanate | PITC | UV | Forms stable derivatives with amino acids. researchgate.netresearchgate.net |

| 9-fluorenylmethylchloroformate | FMOC-Cl | Fluorescence | Reacts with primary and secondary amines; high sensitivity. rsc.orgsci-hub.box |

| Dansyl chloride | Fluorescence, UV | Complex and time-consuming sample preparation. nih.gov |

The separation of derivatized or underivatized L-Citrulline is typically achieved using either Reverse Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC).

Reverse Phase (RP-HPLC): This is the most common mode of chromatography used for L-Citrulline analysis. nih.govjlabphy.org In RP-HPLC, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase. nih.govnih.gov The separation is based on the hydrophobic interactions between the analytes and the stationary phase. Simple and rapid isocratic RP-HPLC methods have been developed for the simultaneous quantification of L-Citrulline and L-arginine without derivatization, detecting the compounds at low UV wavelengths (around 207 nm). nih.govresearchgate.netresearchgate.net For derivatized amino acids, gradient elution programs are often employed to achieve optimal separation of multiple compounds within a reasonable time frame. nih.govjlabphy.org

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic technique that is well-suited for the separation of polar compounds like L-Citrulline. nih.govhelixchrom.com HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, like acetonitrile, and a small amount of aqueous solvent. nih.govnvkc.nl This technique is advantageous for LC-MS applications as the high organic content of the mobile phase promotes efficient desolvation and ionization of the analytes, leading to enhanced sensitivity. nvkc.nl HILIC has been successfully used to separate L-Citrulline from other structurally related amino acids, such as arginine. nih.govrsc.org

| Chromatographic Mode | Stationary Phase Type | Typical Mobile Phase | Principle of Separation | Application for L-Citrulline |

| Reverse Phase (RP) | Non-polar (e.g., C18, C8) | Polar (e.g., Water/Methanol (B129727)/Acetonitrile) | Hydrophobic interactions. nih.gov | Separation with or without derivatization. nih.govnih.govresearchgate.net |

| Hydrophilic Interaction (HILIC) | Polar (e.g., Diol, Silica) | Apolar (e.g., Acetonitrile with aqueous buffer) | Partitioning of polar analytes into an adsorbed water layer on the stationary phase. nvkc.nl | Separation of polar, underivatized amino acids; enhances MS sensitivity. nih.govrsc.org |

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has become a powerful and preferred tool for the quantification of L-Citrulline in biological samples. researchgate.netresearchgate.net This technique offers superior specificity and sensitivity compared to HPLC-UV, often eliminating the need for chemical derivatization. nih.gov The development of high-throughput LC-MS/MS methods, often utilizing 96-well plates for sample preparation, allows for the rapid analysis of a large number of samples, which is critical in many research and clinical settings. rsc.orgresearchgate.net These methods are robust, reliable, and can be validated across multiple species. researchgate.netnih.gov

Multiple-Reaction-Monitoring (MRM) is the most common acquisition mode used for quantification in tandem mass spectrometry. nih.gov In an MRM experiment, the first quadrupole (Q1) is set to select a specific precursor ion (the molecular ion of the analyte, [M+H]⁺), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) is then set to monitor for a specific, characteristic fragment ion (product ion). nih.gov This process of monitoring a specific precursor-to-product ion transition is highly selective and significantly reduces background noise, leading to excellent sensitivity and accuracy.

For L-Citrulline, the transition of the precursor ion at m/z 176.2 to a product ion at m/z 159.1 (corresponding to the loss of ammonia (B1221849), [M+H-NH₃]⁺) is commonly monitored. psu.edujst.go.jp To ensure the identity of the analyte, sometimes a second, confirmatory transition is also monitored. nvkc.nl The optimization of MRM parameters, such as collision energy and cone voltage, is crucial for maximizing the signal intensity and achieving the lowest possible limits of detection. nvkc.nl The use of high-resolution mass spectrometry can further enhance specificity by distinguishing L-Citrulline from isobaric interferences, such as the ¹³C-isotope of arginine. jst.go.jpsciex.com

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Reference |

| L-Citrulline | 176 | 70 | 113 | nvkc.nl |

| L-Citrulline | 176.2 | 158.9 | - | psu.edu |

| L-Citrulline | 176.2 | 159.1 | - | jst.go.jp |

| D7-Citrulline (IS) | 180 | 74 | - | nvkc.nl |

| Citrulline+5 (IS) | 181.2 | 163.8 | - | psu.edu |

The use of a stable-isotope-labeled (SIL) internal standard (IS) is considered the gold standard in quantitative LC-MS/MS analysis. researchgate.net A SIL internal standard is a version of the analyte where one or more atoms have been replaced by a heavier isotope (e.g., ¹³C, ¹⁵N, or ²H/D). researchgate.net For L-Citrulline, deuterated versions like D4-Citrulline or D7-Citrulline, or ¹³C-labeled versions like [Ureido-¹³C] citrulline, are commonly used. nih.govnvkc.nljst.go.jp

The ideal SIL internal standard has nearly identical chemical and physical properties to the analyte, meaning it co-elutes chromatographically and experiences the same extraction efficiency and matrix effects (ion suppression or enhancement). By adding a known amount of the SIL internal standard to each sample at the beginning of the sample preparation process, any variations in sample handling or instrument response can be corrected for. The concentration of the analyte is determined by calculating the ratio of the analyte's MS response to the IS's response. This approach significantly improves the accuracy, precision, and robustness of the quantitative assay. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) with Chemical Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, amino acids like 5-(carbamoylamino)pentanoic acid are polar and non-volatile, necessitating a chemical derivatization step to increase their volatility and improve chromatographic behavior before GC-MS analysis. sigmaaldrich.comcreative-proteomics.com This process involves replacing active hydrogens on the polar functional groups (such as -OH, -NH2) with nonpolar moieties. sigmaaldrich.com

Common derivatization methods for amino acids include silylation and acylation/esterification. creative-proteomics.com

Silylation: Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to replace active hydrogens with a tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com This process adds 114 to the molecular weight for each TBDMS group added. sigmaaldrich.com The resulting derivatives produce characteristic fragments upon electron impact ionization in the mass spectrometer, allowing for clear identification. sigmaaldrich.com

Acylation/Esterification: This two-step process often involves an initial esterification followed by acylation. For instance, a procedure using 2 M HCl in methanol followed by derivatization with pentafluoropropionic anhydride (B1165640) (PFPA) is effective for many amino acids. mdpi.com However, it is critical to note that under these specific conditions, the carbamide group of citrulline is labile, leading to its conversion into the methyl ester of ornithine. mdpi.com Another approach uses propyl chloroformate and propanol, which can be automated for high-throughput analysis of 26 amino acids. springernature.com

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure maximum yield and stable derivatives for reliable quantification. sigmaaldrich.com GC-MS analysis of these derivatives offers high sensitivity, good resolution, and repeatability. creative-proteomics.com

Spectrophotometric and Kinetic Analysis of L-Citrulline Reactions

Spectrophotometric methods are valuable for studying the kinetics of reactions involving L-citrulline. A notable example is the kinetic study of the oxidation of L-citrulline by permanganate (B83412) ion in both acidic and basic solutions. researchgate.net The progress of the reaction can be monitored spectrophotometrically by measuring the change in absorbance of the permanganate ion over time.

Research into the permanganate oxidation of L-citrulline has revealed key kinetic details: researchgate.net

The reaction shows a first-order dependence on the concentration of permanganate.

The reaction order is less than one with respect to the L-citrulline concentration.

The reaction mechanism in both acidic and basic media is proposed to involve the formation of a 1:1 intermediate complex between the reactants in a pre-equilibrium step.

The stoichiometry of the reaction differs between acidic and basic conditions, being 5:2 and 1:2 (L-citrulline:permanganate), respectively.

The final oxidation products identified in both media are 4-(carbamoylamino) butyraldehyde, ammonia, and carbon dioxide.

These kinetic studies provide insight into the reaction mechanism and the factors influencing the rate of L-citrulline degradation under specific chemical conditions. researchgate.net Another analytical technique involves high-performance liquid chromatography (HPLC) with precolumn derivatization using o-phthaldialdehyde (OPA), followed by fluorescence detection, which is a highly sensitive spectrophotometric method. nih.gov

Validation of Analytical Methods

The validation of any analytical method is crucial to ensure its reliability, accuracy, and precision for its intended purpose. researchgate.netspringernature.com For the quantification of this compound, methods are validated according to guidelines that assess several key parameters. researchgate.netspringernature.com

Key validation parameters include:

Linearity: This establishes the range over which the method's response is directly proportional to the analyte concentration. For example, a GC-MS method for free amino acids demonstrated correlation coefficient values (R²) from 0.9891 to 0.9983. acs.org An HPLC method for citrulline was found to be linear between 1 and 100 µM. nih.gov

Detection and Quantitation Limits: The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the limit of quantitation (LOQ) is the lowest concentration that can be accurately and precisely measured. For an HPLC-based method, the detection limit for citrulline was reported as 5 nM. nih.gov A high-throughput HILIC-MS/MS method reported an LOQ of 0.125 µM. psu.edu

Accuracy: This refers to the closeness of the measured value to the true value. For a citrulline quantification method, accuracy was reported to be within 90–110%. psu.edu

Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is often expressed as the relative standard deviation (%RSD) or coefficient of variation (CV). A GC-MS method showed reproducibility with %RSD in the range of 1.9–12.2%. acs.org A HILIC-MS/MS method for citrulline showed a precision of CV <4.3%. psu.edu

Recovery: This is the percentage of the true amount of analyte that is detected by the analytical method. A validated method for 16 amino acids showed recovery values ranging from 87.18% to 118.08%. researchgate.net

The table below summarizes validation data from various analytical methods used for amino acid analysis, including L-citrulline.

| Parameter | Method | Finding | Reference |

| Linearity (R²) | GC-MS | 0.9891 - 0.9983 | acs.org |

| Linearity Range | HPLC | 1 - 100 µM | nih.gov |

| Detection Limit (LOD) | HPLC | 5 nM | nih.gov |

| Quantitation Limit (LOQ) | HILIC-MS/MS | 0.125 µM | psu.edu |

| Accuracy | HILIC-MS/MS | 90 - 110% | psu.edu |

| Precision (%RSD) | GC-MS | 1.9 - 12.2% | acs.org |

| Precision (CV) | HILIC-MS/MS | < 4.3% | psu.edu |

Application of Isotopic Labeling and Tracer Studies in Metabolic Flux Analysis

Isotopic labeling is a powerful technique used to trace the movement of atoms through metabolic pathways. ox.ac.uk By replacing naturally occurring atoms with their stable, heavier isotopes (e.g., ¹³C, ¹⁵N, or ²H), researchers can track the fate of molecules like this compound within a biological system. chempep.com This approach is fundamental to metabolic flux analysis (MFA), which quantifies the rates of reactions in a metabolic network. ox.ac.ukcreative-proteomics.com

Stable isotope-labeled amino acids are essential tools for studying protein metabolism and biochemical reactions. Techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) involve growing cells in a medium where a standard amino acid is replaced by its heavy isotope-labeled counterpart. chempep.comnih.gov This allows for the relative quantification of proteins between different cell populations using mass spectrometry. nih.gov

In the context of MFA, stable isotope tracers are introduced into a system, and the resulting distribution of isotopes in downstream metabolites is measured, typically by mass spectrometry or NMR. ox.ac.uk This information allows for the calculation of intracellular fluxes, providing a detailed picture of cellular metabolism. creative-proteomics.comnih.gov For example, comprehensive tracing studies using ¹³C-labeled glucose and various ¹³C-labeled amino acids have been used to identify the metabolic origins of secreted by-products in cell cultures. pnas.org

The selection of the isotopic tracer is critical and depends on the specific metabolic pathways being investigated. creative-proteomics.com These studies are invaluable for understanding the pathophysiology of diseases like cancer and diabetes and for identifying potential therapeutic targets. creative-proteomics.com

| Technique | Application | Key Feature | References |

| Isotopic Labeling | Tracking metabolic pathways | Uses stable isotopes (¹³C, ¹⁵N, ²H) to label molecules. | chempep.comnih.gov |

| Metabolic Flux Analysis (MFA) | Quantifying reaction rates in metabolic networks | Employs isotopic tracers and computational models to calculate fluxes. | ox.ac.ukcreative-proteomics.com |

| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Quantitative proteomics | Cells are grown in media with "light" or "heavy" amino acids for comparative protein analysis. | chempep.comnih.gov |

| ¹³C-Tracer Studies | Identifying sources of metabolites | ¹³C-labeled substrates (e.g., glucose, amino acids) are used to trace carbon flow. | nih.govpnas.org |

Mechanistic Insights into L Citrulline S Biochemical Functions

Enzyme-Substrate Interactions and Reaction Kinetics

The oxidation of L-Citrulline, a non-essential amino acid, has been the subject of kinetic and mechanistic studies to understand its behavior under different chemical conditions. These studies provide valuable insights into the reaction pathways and the factors that influence the rate of oxidation.

Kinetic investigations into the oxidation of L-Citrulline by permanganate (B83412) ions have been conducted in both acidic and basic environments. sciencepublishinggroup.comresearchgate.net These studies, carried out at a constant temperature of 25°C and constant ionic strengths, reveal important details about the reaction orders and dependencies. sciencepublishinggroup.comresearchgate.net In both acidic and basic solutions, the reaction shows a first-order dependence on the concentration of permanganate and a less than unit order dependence on the concentration of L-Citrulline. sciencepublishinggroup.comresearchgate.net

The stoichiometry of the L-Citrulline oxidation reaction with permanganate differs depending on the pH of the medium. sciencepublishinggroup.comresearchgate.net In an acidic environment, the molar ratio of L-Citrulline to permanganate is 5:2. sciencepublishinggroup.comresearchgate.net Conversely, in a basic medium, the stoichiometry is 1:2. sciencepublishinggroup.comresearchgate.net

The final products of this oxidation reaction have been identified as 4-(carbamoylamino) butyraldehyde, ammonia (B1221849), and carbon dioxide in both acidic and basic conditions. sciencepublishinggroup.comresearchgate.netsemanticscholar.org

The rate of L-Citrulline oxidation is significantly influenced by the pH of the solution. The reaction demonstrates a fractional-second-order dependence on the hydrogen ion concentration ([H+]) in acidic media and a fractional-first-order dependence on the hydroxide (B78521) ion concentration ([OH-]) in basic media. sciencepublishinggroup.comresearchgate.net

The ionic strength of the solution also plays a role, particularly in basic conditions. An increase in ionic strength leads to an increased rate of oxidation in a basic medium, while it has a negligible effect in an acidic medium. sciencepublishinggroup.comresearchgate.net

Studies have also explored the impact of temperature on these reactions, with experiments often conducted at a controlled temperature to ensure consistent results. sciencepublishinggroup.comresearchgate.net For instance, some studies have investigated the reactions at a constant temperature of 25°C. sciencepublishinggroup.comresearchgate.net The influence of temperature is a key factor in determining the activation energies for the different steps of the reaction. nih.gov

The proposed mechanisms for the oxidation of L-Citrulline by permanganate involve the formation of a 1:1 intermediate complex between the active species of L-Citrulline and the permanganate ion in pre-equilibrium steps. sciencepublishinggroup.comresearchgate.netsemanticscholar.org The rate-determining step in both acidic and basic media is suggested to be a one-electron change. sciencepublishinggroup.comresearchgate.net Based on these kinetic data, appropriate rate laws have been deduced. sciencepublishinggroup.comresearchgate.net

Role of L-Citrulline as a Precursor in Nitric Oxide (NO) Metabolism

L-Citrulline plays a crucial role as a precursor for the synthesis of nitric oxide (NO), a vital signaling molecule involved in numerous physiological processes. nih.govnih.gov

The availability of L-Citrulline is a key factor in regulating the production of nitric oxide. consensus.app When ingested, L-Citrulline is efficiently converted to L-arginine, the direct substrate for nitric oxide synthase (NOS) enzymes that produce NO. nih.govconsensus.app This conversion primarily occurs in the kidneys. nih.gov L-Citrulline supplementation has been shown to be more effective at increasing plasma L-arginine levels and subsequent NO synthesis compared to L-arginine supplementation itself. nih.govconsensus.app This is because L-Citrulline bypasses the extensive breakdown in the gut and liver that oral L-arginine undergoes. nih.govconsensus.app

The L-citrulline/L-arginine cycle allows for the recycling of L-citrulline back into L-arginine, which supports sustained nitric oxide production. consensus.app This enhanced NO production contributes to various physiological functions, including improved vascular function and blood pressure regulation. consensus.app

Enzymatic Conversion Mechanisms by NOS

The enzymatic conversion of L-arginine to L-citrulline and nitric oxide (NO) is a critical reaction catalyzed by the family of enzymes known as Nitric Oxide Synthases (NOS). researchgate.netfao.org This process is fundamental for the production of NO, a vital signaling molecule involved in neurotransmission, vasodilation, and immune responses. researchgate.nethealthline.com

The conversion is a two-step oxidative reaction that requires molecular oxygen (O₂) and the reducing agent nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). nih.govresearchgate.net

Hydroxylation of L-Arginine: In the first step, NOS hydroxylates the guanidino group of L-arginine to form the intermediate Nω-hydroxy-L-arginine (NOHA). nih.govyoutube.com This reaction is dependent on cofactors such as tetrahydrobiopterin (B1682763) (BH4), flavin adenine dinucleotide (FAD), and flavin mononucleotide (FMN). youtube.com Electrons are transferred from NADPH via the FAD and FMN domains in the reductase portion of the enzyme to the heme group in the oxygenase domain. researchgate.netyoutube.com

Oxidation of NOHA: The enzyme then oxidizes NOHA to produce L-citrulline and release nitric oxide. nih.govresearchgate.netyoutube.com This second step is also dependent on NADPH. nih.gov

This enzymatic pathway is tightly regulated, with the activity of neuronal NOS (nNOS) and endothelial NOS (eNOS) being dependent on calcium and calmodulin. researchgate.netyoutube.com

Post-Translational Modifications Involving L-Citrulline

While L-citrulline itself is not incorporated into proteins via the genetic code, the post-translational modification of arginine residues within proteins into citrulline residues, a process known as citrullination or deimination, is a significant biochemical event. wikipedia.org

The conversion of protein-bound arginine to citrulline is catalyzed by a family of calcium-dependent enzymes called Peptidylarginine Deiminases (PADs). nih.govnih.govacs.org In mammals, five isozymes (PAD1, PAD2, PAD3, PAD4, and PAD6) have been identified. nih.gov

The reaction involves the hydrolysis of the imine group of the arginine side chain, replacing it with a ketone group. wikipedia.orgnih.gov This conversion has a significant impact on the protein's properties as it results in the loss of a positive charge from the arginine residue and a slight decrease in mass. nih.gov The activity of PAD enzymes is critically dependent on the concentration of calcium ions (Ca²⁺), which are thought to induce conformational changes necessary for the formation of the active site. nih.govacs.org Aberrant protein citrullination is associated with several autoimmune diseases, including rheumatoid arthritis and multiple sclerosis, as well as certain cancers. nih.gov

Citrullination has been observed in a variety of proteins in different biological contexts. The identification of these modified proteins and the specific sites of citrullination is crucial for understanding their physiological and pathological roles. Methods for detection include antibody-based techniques like Western blotting and ELISA, as well as mass spectrometry. nih.govacs.orgnih.gov

Myelin Basic Protein (MBP): Citrullination of MBP, a key protein in the myelin sheath of the central nervous system, is a hallmark of demyelinating diseases like multiple sclerosis. wikipedia.orgnih.gov The modification of arginine residues in MBP can lead to a more open and disorganized myelin structure, making it more susceptible to proteolysis. nih.gov Specific citrullination sites have been identified in MBP from the brains of patients with Creutzfeldt-Jakob disease, including residues R25, R122, and R130. nih.gov In vitro studies have also pinpointed several endogenous citrullination sites in human MBP. nih.gov

Histones: Histones are subject to a wide range of post-translational modifications that constitute the "histone code," regulating chromatin structure and gene expression. nih.gov Citrullination of arginine residues in the N-terminal tails of histones, particularly H3 and H4, is catalyzed by PADs (mainly PAD4). wikipedia.orgnih.gov This modification can antagonize the effects of histone arginine methylation, another important epigenetic mark, thereby influencing gene transcription. wikipedia.orgacs.org For instance, citrullination of specific arginine residues on histone H3 has been linked to both transcriptional repression and activation depending on the target gene. nih.gov Advanced mass spectrometry techniques have been developed to identify numerous citrullination sites on core and linker histones. acs.orgnih.gov

Filaggrin: Filaggrin is a structural protein found in the epidermis of the skin. scispace.com It undergoes extensive processing, including citrullination by PAD enzymes, which is essential for the proper formation and hydration of the stratum corneum. scispace.com In the context of rheumatoid arthritis, citrullinated filaggrin and other citrullinated proteins act as autoantigens, leading to the production of anti-citrullinated protein antibodies (ACPAs), which are highly specific diagnostic markers for the disease. nih.govbmj.comnih.gov Researchers have identified specific immunodominant citrullinated epitopes on filaggrin that are recognized by these autoantibodies. nih.govresearchgate.net

The conversion of a positively charged arginine to a neutral citrulline residue can have profound effects on protein structure and function. wikipedia.org This single amino acid change alters local electrostatic interactions and can disrupt hydrogen bonding networks. nih.gov

The consequences of citrullination include:

Changes in Protein Folding and Stability: By removing a positive charge, citrullination increases the hydrophobicity of the protein region, which can lead to alterations in protein folding, potentially causing the protein to adopt a more open or unfolded conformation. wikipedia.orgnih.gov This can affect the protein's stability and make it more prone to degradation. nih.gov

Altered Molecular Interactions: The loss of the guanidinium (B1211019) group's charge and hydrogen-bonding capacity can weaken or abolish interactions with other proteins, nucleic acids, or other molecules. nih.gov For example, citrullination of histones can alter their interaction with DNA, thereby influencing chromatin compaction and gene accessibility. wikipedia.org

Generation of Neo-epitopes: The structural changes induced by citrullination can expose new epitopes that are recognized as foreign by the immune system, leading to the generation of autoantibodies. frontiersin.org This is a key mechanism in the pathology of rheumatoid arthritis, where autoantibodies target citrullinated proteins in the joints. frontiersin.orggoogle.com

Modulation of Enzyme Activity: Citrullination can directly impact the catalytic activity of enzymes. nih.gov Furthermore, PAD enzymes themselves can undergo autocitrullination, which may serve as a regulatory mechanism for their own activity. acs.org

| Protein | Effect of Citrullination | Functional Consequence |

|---|---|---|

| Myelin Basic Protein (MBP) | Leads to a more open, disorganized myelin structure. nih.gov | Increased susceptibility to proteolysis; associated with demyelination in diseases like Multiple Sclerosis. wikipedia.orgnih.gov |

| Histones (H3, H4) | Alters charge and can block arginine methylation. wikipedia.orgacs.org | Modulates chromatin structure and gene transcription (activation or repression). nih.govacs.org |

| Filaggrin | Essential for normal protein processing and function in the skin. scispace.com | Contributes to skin barrier function; becomes an autoantigen in Rheumatoid Arthritis. scispace.comnih.gov |

| Fibrin | Alters protein structure. | Generation of neo-epitopes recognized by autoantibodies in Rheumatoid Arthritis. google.com |

L-Citrulline's Modulation of Cellular Oxidative Stress and Antioxidant Systems

L-Citrulline has been investigated for its potential to modulate cellular oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. Its role is often linked to its function as a precursor for L-arginine and subsequent NO production, but direct effects have also been proposed. plos.orgnih.gov

The antioxidant defense system includes several key enzymes that neutralize ROS. Studies have explored the influence of L-citrulline supplementation on the activity of these enzymes, with findings varying depending on the model and conditions.

Superoxide (B77818) Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical (O₂⁻) into oxygen and hydrogen peroxide. Some studies suggest that L-citrulline can enhance antioxidant defenses by increasing SOD activity. For instance, in an in vitro model using skeletal muscle cells, L-citrulline treatment was associated with increased mRNA expression of SOD1 and SOD3. plos.org Another study in broilers under heat stress found that superoxide dismutase activity increased during the stress event. nih.gov However, a systematic review and meta-analysis of studies in humans found that L-citrulline supplementation did not significantly influence SOD levels in response to physical exercise. nih.gov

Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen. Research in heat-stressed broilers indicated that dietary L-citrulline supplementation promoted catalase activity. nih.gov Similarly, L-citrulline treatment of skeletal muscle cells in vitro led to a significant increase in catalase mRNA. plos.org In contrast, the aforementioned meta-analysis did not find a significant effect of L-citrulline on catalase activity after exercise in humans. nih.gov

Recent research in a mouse model of iron overload demonstrated that L-citrulline treatment significantly alleviates intestinal oxidative stress and is associated with the upregulation of Glutathione (B108866) Peroxidase 4 (GPX4), another crucial antioxidant enzyme. nih.gov It appears that L-citrulline's impact on antioxidant enzymes may be context-dependent, potentially being more pronounced under conditions of heightened oxidative stress. plos.orgnih.gov

| Enzyme | Function | Reported Effects of L-Citrulline | Reference |

|---|---|---|---|

| Superoxide Dismutase (SOD) | Converts superoxide radicals to oxygen and hydrogen peroxide. | Increased mRNA expression in vitro; increased activity under heat stress in broilers; no significant effect post-exercise in humans. | plos.orgnih.govnih.gov |

| Catalase (CAT) | Decomposes hydrogen peroxide to water and oxygen. | Increased activity under heat stress in broilers; increased mRNA expression in vitro; no significant effect post-exercise in humans. | plos.orgnih.govnih.gov |

| Glutathione Peroxidase (GPX) | Reduces hydrogen peroxide and lipid hydroperoxides. | Induced activity in broilers during heat stress; upregulated GPX4 expression in mice with iron overload. | nih.govnih.gov |

Mechanisms of Oxidative Stress Reduction in Cellular and Animal Models

L-Citrulline has demonstrated notable antioxidant effects in various experimental models by modulating endogenous antioxidant systems and mitigating the production of reactive oxygen species (ROS).

In cellular models, such as C2C12 myotubes, L-Citrulline treatment has been shown to protect against oxidative stress-induced cell wasting. nih.gov This protective effect is associated with an increase in the expression of inducible nitric oxide synthase (iNOS), which in turn leads to a temporal increase in the mRNA levels of endogenous antioxidants like superoxide dismutase (SOD1, SOD3) and catalase. nih.gov Furthermore, in mouse C2C12 myoblasts subjected to heat stress, L-Citrulline pretreatment was found to inhibit the overproduction of ROS. cambridge.org This effect is mediated through an increase in cellular nitric oxide (NO) levels, which helps in preserving mitochondrial integrity and function. cambridge.org A study on COVID-19 patients also revealed a significant negative correlation between serum citrulline levels and hydroperoxides, a marker of oxidative stress, suggesting a role for citrulline in defending against oxidative stress in severe pneumonia. mdpi.com

Animal models have provided further evidence for the antioxidant mechanisms of L-Citrulline. In a rat model of intermittent hypoxia, a condition known to induce oxidative stress, supplementation with L-Citrulline decreased levels of oxidative stress markers in the aorta. researchgate.net Specifically, it reduced the levels of dihydroethidium (B1670597) (DHE), a marker for superoxide, and the activities of pro-oxidant enzymes like xanthine (B1682287) oxidase and NADPH oxidase. researchgate.net Concurrently, the activity of the key antioxidant enzyme superoxide dismutase (SOD) was enhanced. researchgate.net Similarly, in a study on Hu ewes, L-Citrulline supplementation significantly increased the plasma activities of antioxidant enzymes including SOD, catalase (CAT), and glutathione peroxidase (GSH-Px). frontiersin.org In laying hens exposed to summer heat stress, dietary L-Citrulline supplementation demonstrated antioxidant properties, which are thought to be mediated either directly by reducing hydroxyl radical formation or indirectly through the synthesis of nitric oxide. nih.gov

The underlying mechanism for these antioxidant effects is often linked to the L-Citrulline-L-Arginine pathway. L-Citrulline is a precursor for L-Arginine, which is the substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO). drugbank.comnih.gov NO, in turn, can have antioxidant properties and plays a crucial role in vascular health. nih.gov

Table 1: Research Findings on L-Citrulline and Oxidative Stress Reduction

| Model System | Key Findings | Reference |

| C2C12 Myotubes | Protected against oxidative stress-induced wasting; increased iNOS and antioxidant gene expression. | nih.gov |

| Mouse C2C12 Myoblasts | Inhibited heat-induced ROS overproduction via increased cellular NO. | cambridge.org |

| Human COVID-19 Patients | Negative correlation between serum citrulline and hydroperoxide levels. | mdpi.com |

| Rat Model (Intermittent Hypoxia) | Decreased aortic oxidative stress markers (DHE, xanthine oxidase, NADPH oxidase); increased SOD activity. | researchgate.net |

| Hu Ewes | Increased plasma antioxidant enzyme activities (SOD, CAT, GSH-Px). | frontiersin.org |

| Laying Hens (Heat Stress) | Exhibited antioxidant properties, likely through direct radical scavenging or indirect NO synthesis. | nih.gov |

Molecular Mechanisms of L-Citrulline's Anti-inflammatory Properties

L-Citrulline exerts its anti-inflammatory effects through the modulation of key signaling pathways and the reduction of pro-inflammatory cytokine production.

Downregulation of Inflammatory Pathways (e.g., NF-κB pathway)

A central mechanism by which L-Citrulline mitigates inflammation is through the downregulation of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines.

In a mouse model of iron overload-induced thymus injury, L-Citrulline supplementation was found to significantly block the p65-dependent NF-κB signaling pathway. researchgate.net This was evidenced by a reduction in the phosphorylation of the p65 subunit of NF-κB. researchgate.net The inhibition of the NF-κB pathway by L-Citrulline led to a marked decrease in the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). researchgate.net

Further supporting this, research on broilers has shown that L-Citrulline, through its conversion to arginine and subsequent production of nitric oxide (NO), can inhibit the nuclear translocation of NF-κB. frontiersin.org NO can inhibit the nitrosylation of a cysteine residue on the p50 subunit of NF-κB and activate IκB, the inhibitory protein of NF-κB. This action prevents the degradation of IκB and the subsequent translocation of the active NF-κB dimer to the nucleus, thereby suppressing the transcription of pro-inflammatory genes. frontiersin.org

In synovial cells, L-Citrulline, in combination with glucosamine (B1671600), has been shown to suppress IL-1β-stimulated IL-6 production. nih.gov While glucosamine is known to act via the p38 MAPK and NF-κB signaling pathways, the synergistic effect with L-Citrulline suggests an additional or complementary mechanism of action, potentially involving the ERK1/2 signaling pathway. nih.gov

It is important to note that the process of citrullination, the post-translational conversion of arginine to citrulline in proteins catalyzed by peptidylarginine deiminases (PADs), can also influence NF-κB activity. nih.gov Citrullination of the p65 subunit of NF-κB has been shown to enhance its nuclear localization and the subsequent expression of TLR-induced pro-inflammatory cytokines. nih.gov However, the anti-inflammatory effects of supplemental L-Citrulline appear to operate through distinct mechanisms, primarily by increasing NO bioavailability and subsequently modulating the NF-κB signaling cascade.

Table 2: Research Findings on L-Citrulline and NF-κB Pathway Downregulation

| Model System | Key Findings | Reference |

| Mouse Model (Iron Overload) | Blocked p65-dependent NF-κB signaling pathway; reduced phosphorylation of p65. | researchgate.net |

| Broilers | Inhibited nuclear translocation of NF-κB via NO-mediated mechanisms. | frontiersin.org |

| Synovial Cells | Synergistically suppressed IL-6 production with glucosamine, suggesting modulation of related inflammatory pathways. | nih.gov |

Theoretical and Computational Studies of 5 Carbamoylamino Pentanoic Acid and Its Analogs

Molecular Modeling and Conformational Analysis of L-Citrulline

Molecular modeling and conformational analysis have been instrumental in understanding the three-dimensional structure of L-citrulline and its various crystalline forms. L-citrulline is known to exhibit polymorphism, with at least two forms, α and δ, identified. The structure of the α form has been well-documented, while the δ form was found to be orthorhombic. researchgate.net Both forms exhibit interesting physical properties, such as uniaxial negative thermal expansion. researchgate.net

Under physiological conditions, L-citrulline primarily exists as a zwitterion, with its carboxylic and amine groups acting as Lewis donors. researchgate.net This zwitterionic nature, along with the terminal ureide group in its aliphatic chain, allows L-citrulline to be a versatile chelating agent for metal cations. researchgate.net Computational studies have highlighted that L-citrulline is a highly adaptable molecule capable of forming numerous hydrogen-bonding interactions, a key factor in its polymeric nature in certain complexes. researchgate.net

Table 1: Computed Molecular Properties of L-Citrulline

| Property | Value |

| Molecular Formula | C₆H₁₃N₃O₃ |

| Molecular Weight | 175.19 g/mol |

| Topological Polar Surface Area (TPSA) | 118.44 Ų |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 5 |

| LogP | -1.1532 |

| Source: chemscene.com |

Quantitative Structure-Activity Relationship (QSAR) Studies for L-Citrulline Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are crucial for designing analogs of L-citrulline with potentially enhanced or more specific biological activities. Although detailed QSAR studies specifically on a wide range of L-citrulline analogs are not extensively reported in the provided results, the foundational work on understanding its molecular descriptors lays the groundwork for such investigations. researchgate.net

A computational study focused on designing L-citrulline analogs predicted their structures and relative energies using the Hartree-Fock method. The analysis of molecular descriptors based on Lipinski's "rule of five" indicated that the designed analogs possess drug-like properties, suggesting their potential as orally active agents. researchgate.net These descriptors, such as molecular weight, logP, and the number of hydrogen bond donors and acceptors, are fundamental to QSAR models.

In Silico Prediction of L-Citrulline's Interactions with Enzymes and Other Biomolecules

In silico methods are powerful tools for predicting how L-citrulline and its analogs interact with biological targets like enzymes. A key enzyme in the metabolism of L-citrulline is argininosuccinate (B1211890) synthetase (ASS1), which converts L-citrulline and aspartic acid into argininosuccinate. nih.gov Computational biology tools, including structure prediction and molecular dynamics simulations, have been employed to understand the impact of mutations in the ASS1 gene, which can lead to citrullinemia type I. nih.gov These studies have successfully modeled the 3D structures of both wild-type and mutant ASS1 proteins, providing insights into how specific mutations can destabilize the protein structure and affect its function. nih.gov

Furthermore, L-citrulline is a precursor for the synthesis of nitric oxide (NO), a critical signaling molecule. drugbank.comnih.gov The conversion of L-arginine (derived from L-citrulline) to NO is catalyzed by nitric oxide synthase (NOS) enzymes. drugbank.comnih.gov Computational models can help elucidate the binding of L-arginine to the active site of NOS and predict how modifications to the precursor molecule might influence NO production.

The interaction of L-citrulline with peptidylarginine deiminases (PADs), enzymes that convert arginine residues in proteins to citrulline, is another area of active research. drugbank.com In silico tools are being developed to predict citrullination sites in protein sequences with high accuracy, which is essential for understanding the role of this post-translational modification in various diseases. rjpbr.com

Computational Design and Optimization of L-Citrulline-based Research Probes

Computational approaches have been pivotal in the design and optimization of chemical probes for the detection and visualization of citrulline. The development of probes based on the reaction between phenylglyoxal (B86788) and the ureido group of citrulline is a prime example. nih.govnih.gov

Researchers have designed fluorescent probes that exhibit a "turn-on" response upon reacting with citrulline. nih.gov This design often relies on a photo-induced electron transfer (d-PeT) mechanism, where the fluorescence is quenched in the absence of citrulline and restored upon its binding. nih.gov Computational modeling can aid in selecting the appropriate fluorophore and linker to optimize the probe's sensitivity and selectivity.

Another innovative approach involves a modular probe design. google.com In this strategy, a small reactive head first labels the citrulline, and then a separate detection tag is attached. google.com This modularity, guided by computational design, can enhance the probe's sensitivity due to the smaller initial size of the labeling agent. google.com

Table 2: Examples of Computationally-Aided L-Citrulline Probes

| Probe Type | Mechanism/Feature | Application |

| Rhodamine-phenylglyoxal (Rh-PG) | Chemoselective reaction with citrulline | Visualizing protein citrullination |

| Fluorescent Phenylglyoxal Derivatives | Donor-excited photoinduced electron transfer (d-PeT) | Turn-on fluorescence detection of citrulline |

| Modular Probes | 1,3-dicarbonyl reactive head with separate detection tag | Increased sensitivity for citrulline detection |

| Source: nih.govnih.govgoogle.com |

Theoretical Chemistry Approaches to Elucidate Molecular Properties Relevant to Biochemical Function

Theoretical chemistry methods provide a deep understanding of the electronic structure and reactivity of L-citrulline, which are directly related to its biochemical functions. Methods like the Hartree-Fock method have been used to predict the structure and relative energies of L-citrulline and its analogs. researchgate.net

These calculations help in understanding the molecule's charge distribution, dipole moment, and other electronic properties that govern its interactions with other molecules, including water, metal ions, and the active sites of enzymes. For instance, the zwitterionic nature of L-citrulline in aqueous solution is a key property that can be studied using theoretical chemistry. researchgate.net

Furthermore, theoretical calculations can elucidate the reaction mechanisms involving L-citrulline. For example, understanding the enzymatic conversion of L-citrulline to argininosuccinate by ASS1 at a quantum mechanical level can provide insights into the catalytic process and the effects of mutations. nih.gov

Emerging Research Areas and Future Directions for 5 Carbamoylamino Pentanoic Acid Research

Discovery of Novel Enzymatic Pathways and Regulatory Mechanisms Involving L-Citrulline

The metabolic journey of L-citrulline is intricate, involving a sophisticated interplay between different organs, primarily the small intestine, kidneys, and liver. caldic.comnih.gov While the core pathways—the urea (B33335) cycle, the nitric oxide (NO) pathway, and de novo arginine synthesis—are well-documented, recent research has focused on the nuanced regulatory mechanisms that govern its homeostasis. mdpi.comnih.gov